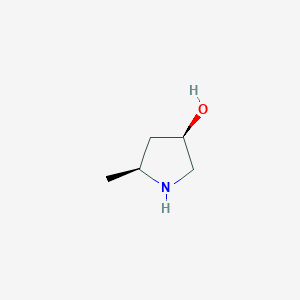

(3R,5S)-5-Methylpyrrolidin-3-OL

Description

Significance of Pyrrolidine (B122466) Scaffolds in Stereoselective Synthesis

The rigid, non-planar structure of the pyrrolidine ring provides a well-defined conformational framework that is highly advantageous in stereoselective synthesis. nih.gov This structural rigidity allows for precise control over the spatial orientation of substituents, which is crucial for achieving high levels of stereoselectivity in chemical reactions. nih.gov Chiral pyrrolidine derivatives are widely employed as catalysts, ligands, and chiral auxiliaries in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. nih.govrsc.orgrsc.org

The ability to synthesize enantiomerically pure compounds is of paramount importance in drug discovery and development, as different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. thieme-connect.com Pyrrolidine scaffolds, with their inherent chirality and synthetic versatility, provide a powerful platform for the construction of these complex and stereochemically defined molecules. mdpi.comacs.orgorganic-chemistry.org

The Unique Stereochemical Profile of (3R,5S)-5-Methylpyrrolidin-3-OL

This compound is a specific stereoisomer of 5-methylpyrrolidin-3-ol (B1603548), characterized by a trans relationship between the hydroxyl group at the C3 position and the methyl group at the C5 position. This particular arrangement of substituents imparts a distinct three-dimensional shape to the molecule, which is critical for its utility in asymmetric synthesis. The defined stereochemistry at two chiral centers allows for precise molecular recognition and interaction, making it a valuable building block for creating more complex chiral molecules with a high degree of stereochemical control.

The hydrochloride salt of this compound is often used in pharmaceutical applications due to its increased stability and ease of handling.

Historical Context of Chiral Pyrrolidinols in Synthetic Methodology

The exploration of chiral molecules and their properties dates back to the mid-19th century with the pioneering work of Louis Pasteur. nih.gov His discovery of molecular chirality laid the foundation for the field of stereochemistry. nih.gov In the realm of synthetic chemistry, the development of methods to control stereochemistry has been a central theme.

Chiral pyrrolidinols, including derivatives of the naturally occurring amino acid proline, have a long history of use in asymmetric synthesis. mdpi.com L-proline and its derivatives, such as prolinol, have been extensively studied and utilized as organocatalysts for a wide range of stereoselective reactions. nih.govresearchgate.net The success of these early examples spurred the development of a vast library of chiral pyrrolidine-based catalysts and building blocks, each designed to achieve high levels of stereocontrol in specific transformations. The synthesis of various substituted pyrrolidinols has been a continuous area of research, aiming to fine-tune the steric and electronic properties of these molecules to optimize their performance in catalysis and as chiral synthons. nih.govrsc.orgjst.go.jp

Scope and Academic Relevance of this compound in Contemporary Research

In contemporary research, this compound continues to be a subject of academic and industrial interest. Its applications span from its use as a key intermediate in the synthesis of biologically active compounds to its role in the development of novel catalytic systems. Researchers are actively exploring new synthetic routes to this and related chiral pyrrolidines, aiming for more efficient and scalable processes. organic-chemistry.orgnih.gov

Furthermore, the unique stereochemical features of this compound make it a valuable tool for studying the principles of stereoselective induction and for probing the structure-activity relationships of chiral molecules. Its defined three-dimensional structure allows for systematic investigations into how subtle changes in stereochemistry can impact molecular interactions and reactivity. The ongoing research into this compound and its analogues contributes to the broader understanding of asymmetric synthesis and the design of new chiral technologies.

Structure

3D Structure

Properties

IUPAC Name |

(3R,5S)-5-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4-2-5(7)3-6-4/h4-7H,2-3H2,1H3/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTDSFXRPBMMGQ-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3r,5s 5 Methylpyrrolidin 3 Ol and Its Stereoisomers

Asymmetric Synthesis Approaches

The generation of specific stereoisomers is paramount in medicinal chemistry and materials science. Asymmetric synthesis provides the tools to create chiral molecules with high enantiomeric and diastereomeric purity.

Derivatization from Naturally Occurring Chiral Precursors (e.g., Pyroglutaminol)

The chiral pool, comprised of readily available and inexpensive chiral molecules from nature, serves as a valuable starting point for the synthesis of complex chiral targets. youtube.com Amino acids, such as proline and hydroxyproline, are particularly useful precursors for pyrrolidine (B122466) synthesis. mdpi.com

Pyroglutamic acid, a derivative of glutamic acid, and its reduced form, pyroglutaminol, are common starting materials for constructing substituted pyrrolidines. nih.govorganic-chemistry.org For instance, the synthesis of both cis- and trans-2,5-disubstituted pyrrolidines has been achieved starting from a pyroglutamic acid-derived hemiaminal. nih.gov The inherent chirality of these precursors is transferred through a series of chemical transformations to the final product, ensuring stereochemical control. A general strategy involves the functionalization of the pyroglutamate (B8496135) ring followed by reduction and further modification to yield the desired substituted pyrrolidine.

| Precursor | Target | Key Transformation | Reference |

| Pyroglutamic acid-derived hemiaminal | cis- and trans-2,5-disubstituted pyrrolidines | Reaction with organometallic reagents | nih.gov |

| L-Pyroglutaminol | Substituted pyrrolidines | Multi-step derivatization | mdpi.com |

Enzymatic and Biocatalytic Strategies (e.g., Aldolase-Catalyzed Reactions)

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions. Aldolases, in particular, are powerful tools for forming carbon-carbon bonds with precise stereocontrol. acs.orgyoutube.com Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases catalyze the stereoselective aldol (B89426) addition of DHAP to a wide range of aldehyde acceptors.

This strategy has been employed to synthesize polyhydroxylated pyrrolizidines and other iminocyclitols. acs.org For example, L-fuculose-1-phosphate aldolase (B8822740) (FucA) and L-rhamnulose-1-phosphate aldolase (RhuA) can be used to create key intermediates that are subsequently converted to the target pyrrolidine structures through chemical steps like reductive amination. acs.org The enzyme controls the formation of new stereocenters during the aldol addition, leading to high enantiomeric and diastereomeric purity in the final product. nih.gov Transaminases have also been utilized for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high yields and excellent enantiomeric excess. acs.org

| Enzyme | Reaction Type | Substrates | Product | Reference |

| L-fuculose-1-phosphate aldolase (FucA) | Aldol addition | Dihydroxyacetone phosphate (DHAP) and various aldehydes | Polyhydroxylated intermediates | acs.org |

| Transaminases (TAs) | Asymmetric transamination | ω-chloroketones and an amine donor | 2-substituted pyrrolidines | acs.org |

Organocatalytic Enantioselective Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. nih.gov Proline and its derivatives are often used as catalysts due to their ability to form chiral enamines and iminium ions, which then participate in stereoselective reactions. nih.gov

One of the most effective methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. mappingignorance.org This reaction can generate up to four new contiguous stereocenters with high regio- and stereoselectivity. mappingignorance.org Chiral metal catalysts and organocatalysts have been developed to control the stereochemical outcome of these cycloadditions. mappingignorance.org Additionally, organocatalytic Michael addition reactions have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which can be precursors to compounds like (3R,5S)-5-Methylpyrrolidin-3-OL. rsc.org

| Catalyst Type | Reaction | Key Features | Reference |

| Proline-based organocatalysts | Asymmetric aldol and Michael reactions | Formation of chiral enamines | nih.gov |

| Chiral metal and organocatalysts | Asymmetric 1,3-dipolar cycloaddition | High stereoselectivity, multiple stereocenters formed | mappingignorance.org |

| Bifunctional Thio/Squaramide catalysts | Stereoselective Michael additions | Synthesis of chiral pyrrolidines from aldehydes and nitroalkenes | nih.gov |

Diastereoselective Synthesis from Achiral or Prochiral Substrates

Diastereoselective synthesis aims to control the formation of one diastereomer over others. This can be achieved by introducing a chiral auxiliary or by using a chiral reagent or catalyst that influences the stereochemical course of the reaction.

A notable example is the diastereoselective synthesis of functionalized pyrrolidines through an N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion cascade of cinnamylaziridine. rsc.org This method allows for the creation of three stereocenters in a single operation with high diastereoselectivity. rsc.org Another approach involves the diastereoselective enolate hydroxylation and electrophilic N-amination of a glutamate-derived synthon to produce an acyclic precursor that can be cyclized to form the pyrrolidine ring. nsf.gov The choice of reagents and reaction conditions is crucial for achieving the desired diastereoselectivity.

| Starting Material | Key Reagent/Reaction | Product Feature | Reference |

| Cinnamylaziridine | N-bromosuccinimide (NBS) | Three stereocenters formed in one step | rsc.org |

| Glutamate-derived synthon | Oxaziridine-mediated hydroxylation and amination | Acyclic precursor for late-stage cyclization | nsf.gov |

| Racemic 'Clip-Cycle' substrates | Chiral phosphoric acid (CPA) catalyzed aza-Michael 'cycle' reaction | Kinetic resolution to yield enantioenriched chiral pyrrolidines | whiterose.ac.uk |

Classical and Modern Chemical Synthesis Routes

Beyond asymmetric strategies, a variety of classical and modern chemical methods are employed for the construction of the pyrrolidine ring.

Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is a key step in the synthesis of this compound and its analogs. A multitude of cyclization strategies have been developed to achieve this.

Intramolecular cyclization is a common and effective method. For example, the cyclization of amide and thioamide dianions with epibromohydrin (B142927) leads to the regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones, which are precursors to pyroglutaminols. organic-chemistry.org Radical cyclizations also provide a powerful means to construct the pyrrolidine ring system. acs.org Another approach is the acid-promoted cyclization of N-carbamate-protected amino alcohols. organic-chemistry.org More modern methods include transition-metal-catalyzed reactions, such as gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides and copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds. organic-chemistry.org These methods offer high efficiency and functional group tolerance. organic-chemistry.org

| Reaction Type | Reagents/Catalyst | Key Feature | Reference |

| Dianion Cyclization | Amide/Thioamide dianions, epibromohydrin | Regioselective formation of pyroglutaminols | organic-chemistry.org |

| Radical Cyclization | Radical initiator (e.g., AIBN) | Formation of C-C bond to close the ring | acs.org |

| Gold-Catalyzed Cycloisomerization/Hydrogenation | Gold catalyst | Enantioenriched pyrrolidines from homopropargyl sulfonamides | organic-chemistry.org |

| Copper-Catalyzed C-H Amination | Copper catalyst | Intramolecular cyclization via C-H activation | organic-chemistry.org |

Reductive Amination Strategies

Reductive amination represents a powerful and widely utilized method for the synthesis of substituted pyrrolidines. This strategy typically involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, followed by an in situ reduction of the resulting imine or enamine intermediate. The stereochemical outcome of the reaction is often controlled by the choice of reducing agent and the nature of the substrates and catalysts involved.

A significant advancement in this area is the development of highly stereoselective reductive amination methods using in situ generated sodium acyloxyborohydride. researchgate.net For instance, the reductive amination of steroidal ketones with various amines has demonstrated high yields and diastereomeric excesses (de) of up to 95% by carefully selecting the reducing reagent. researchgate.net While applied to a different molecular skeleton, the principles are transferable to the synthesis of chiral pyrrolidines. The introduction of amino groups into precursors through reductive amination enhances hydrophilicity and can be pivotal for creating specific molecular geometries. researchgate.net

Another innovative approach is the "borrowing hydrogen" methodology, a catalytic process that enables the direct synthesis of 3-pyrrolidinols from 1,2,4-triols and amines. researchgate.net This method is atom-economical and involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then reacts with the amine to form an imine. The catalyst, having "borrowed" the hydrogen, then reduces the imine to form the final amine product. researchgate.net Studies have shown that iridium catalysts are particularly effective for this transformation, leading to good yields of the desired N-substituted 3-pyrrolidinols. researchgate.net

Furthermore, metal-free, Lewis acid-mediated reductive hydroamination cascades of enynyl amines provide another pathway to stereoselectively synthesize pyrrolidines. organic-chemistry.org This approach demonstrates the versatility of reductive amination strategies in constructing the pyrrolidine ring with controlled stereochemistry. organic-chemistry.org

Table 1: Comparison of Reductive Amination Strategies

| Strategy | Key Features | Catalyst/Reagent Examples | Advantages | Reference |

|---|---|---|---|---|

| Stereoselective Reductive Amination | High diastereoselectivity on steroidal ketones. | Sodium acyloxyborohydride | High yield and stereocontrol. | researchgate.net |

| Borrowing Hydrogen Methodology | Direct synthesis from triols and amines. | Iridium complexes (e.g., [Cp*IrCl2]2) | Atom-economical, efficient. | researchgate.net |

| Reductive Hydroamination Cascade | Metal-free cyclization of enynyl amines. | Lewis acids | Stereoselective, avoids transition metals. | organic-chemistry.org |

Functional Group Transformations and Stereochemical Control

Achieving the specific (3R,5S) stereochemistry of 5-methylpyrrolidin-3-ol (B1603548) necessitates precise control over functional group transformations and the creation of chiral centers. A variety of synthetic techniques have been developed to address this challenge, often starting from readily available chiral precursors or employing asymmetric catalysis.

One effective method is the stereoselective hydrogenation of highly substituted pyrrole (B145914) systems. nih.gov Heterogeneous catalytic hydrogenation can fully reduce the aromatic pyrrole ring with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. The reaction is believed to proceed in a two-step sequence where the initial reduction of a directing group establishes a stereocenter that guides the subsequent hydrogenation of the pyrrole ring. nih.gov

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another powerful tool for the enantioselective synthesis of pyrrolidines. rsc.orgnih.gov This method involves the reaction of an azomethine ylide with a dipolarophile, typically an alkene, to construct the pyrrolidine ring. The use of chiral catalysts allows for high stereochemical control, and stereodivergent approaches can yield different stereoisomers from the same set of starting materials by simply changing the catalyst or reaction conditions. rsc.org

Functional group transformations on existing chiral scaffolds, such as proline and its derivatives, are also a common strategy. mdpi.com For example, (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol can be synthesized from derivatives of 4-hydroxy-L-proline. mdpi.comnih.gov These syntheses involve a sequence of protection, functional group interconversion (e.g., reduction of a carboxylic acid to an alcohol), and deprotection steps to arrive at the target molecule with the desired stereochemistry. mdpi.com

Ring expansion cascades offer a novel route to functionalized pyrrolidines. An N-bromosuccinimide-induced aziridine ring expansion cascade of cinnamylaziridine has been developed to produce pyrrolidines with three stereocenters in a diastereoselective manner. rsc.org This process is initiated by a bromonium ion, leading to a cascade reaction that forms the pyrrolidine ring. rsc.org The regioselectivity of the nucleophilic attack on the aziridinium (B1262131) ion intermediate is key to the preferential formation of the five-membered ring. rsc.org

Table 2: Key Transformations for Stereochemical Control

| Method | Starting Material Type | Key Transformation | Stereochemical Control Element | Reference |

|---|---|---|---|---|

| Heterogeneous Hydrogenation | Substituted Pyrroles | Ring reduction | Substrate-directed diastereoselectivity | nih.gov |

| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine Ylides, Alkenes | Cycloaddition | Chiral catalysts | rsc.orgnih.gov |

| Modification of Chiral Pool | 4-Hydroxy-L-proline | Reduction, protection/deprotection | Inherent chirality of starting material | mdpi.com |

| Aziridine Ring Expansion | Cinnamylaziridine | Electrophilic aminocyclization-ring expansion | Diastereoselective cascade reaction | rsc.org |

Convergent and Divergent Synthetic Pathways

The strategic planning of a synthesis can be broadly categorized into convergent and divergent approaches, both of which are applicable to the synthesis of this compound and its isomers.

A divergent synthesis , in contrast, begins with a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. This strategy is particularly valuable for exploring structure-activity relationships in medicinal chemistry. In the context of substituted pyrrolidines, a divergent approach could start from a common pyrroline (B1223166) precursor. By employing catalyst-tuned regio- and enantioselective hydroalkylation reactions, one could selectively introduce an alkyl group at either the C2 or C3 position, leading to different pyrrolidine isomers. organic-chemistry.org For example, a cobalt catalyst might favor C2 alkylation, while a nickel catalyst directs the reaction to the C3 position, all starting from the same 3-pyrroline. organic-chemistry.org

Stereodivergent procedures in catalytic asymmetric 1,3-dipolar cycloadditions also exemplify a divergent strategy. rsc.org By carefully selecting the chiral catalyst and reaction conditions, it is possible to access different stereoisomers of the resulting pyrrolidine product from the same azomethine ylide and dipolarophile. rsc.org

Evaluation of Synthetic Efficiency and Green Chemistry Principles in this compound Production

The production of fine chemicals like this compound is increasingly scrutinized for its efficiency and environmental impact. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Several strategies have been developed to make the synthesis of pyrrolidines and related compounds more environmentally benign. One-pot multicomponent reactions are highly desirable as they reduce the number of synthetic steps and purification procedures, saving time, solvents, and energy. An example is the ultrasound-promoted, one-pot synthesis of substituted 3-pyrrolin-2-ones using citric acid as a biodegradable catalyst in ethanol, a green solvent. rsc.org This method features a clean reaction profile, excellent yields, and short reaction times. rsc.org

The choice of solvent is a critical aspect of green chemistry. Many traditional organic syntheses use dipolar aprotic solvents like N-methylpyrrolidinone (NMP), which is now recognized as a reproductive toxin. rsc.org Research has identified N-butylpyrrolidinone as a viable, non-toxic alternative that retains the desirable solvent properties for reactions like cross-couplings, which are often used in complex syntheses. rsc.org Another approach is the use of water as a solvent, as demonstrated in the synthesis of N-methylpyrrolidine from methylamine (B109427) and 1,4-dibromobutane (B41627) using potassium carbonate as an inexpensive and environmentally friendly catalyst. researchgate.net This process operates at a moderate temperature and shows high potential for practical implementation. researchgate.net

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also central. Cascade reactions, such as the Smiles-Truce cascade for producing functionalized pyrrolidinones, are highly atom-economical as they form multiple bonds in a single operation from commercially available starting materials. acs.org Similarly, the "borrowing hydrogen" methodology is inherently atom-economical as it avoids the use of stoichiometric oxidizing and reducing agents. researchgate.net

Table 3: Green Chemistry Approaches in Pyrrolidine Synthesis

| Green Chemistry Principle | Application in Pyrrolidine Synthesis | Example | Reference |

|---|---|---|---|

| Alternative Solvents | Replacing hazardous solvents like NMP with greener alternatives. | Use of N-butylpyrrolidinone or water. | rsc.orgresearchgate.net |

| Catalysis | Using biodegradable or less toxic catalysts. | Citric acid, potassium carbonate. | rsc.orgresearchgate.net |

| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the final product. | One-pot multicomponent reactions, cascade reactions, borrowing hydrogen methodology. | researchgate.netrsc.orgacs.org |

| Energy Efficiency | Using methods that reduce energy consumption. | Ultrasound-promoted synthesis. | rsc.org |

Reactivity and Chemical Transformations of 3r,5s 5 Methylpyrrolidin 3 Ol

Reactions at the Hydroxyl Group

The secondary hydroxyl group in (3R,5S)-5-Methylpyrrolidin-3-ol can undergo a variety of reactions typical for alcohols, including esterification, etherification, and oxidation. The stereochemistry at C-3 can influence the approach of reagents and the stereochemical outcome of these transformations.

The hydroxyl group can be converted to esters and ethers through reactions with appropriate electrophiles. These reactions are fundamental for protecting the hydroxyl group or for introducing new functionalities.

Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) and to activate the alcohol.

Etherification , the formation of an ether linkage, can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. Another common method for introducing specific ether groups is the use of protecting groups like the dimethoxytrityl (DMT) group, which is particularly useful in nucleoside and oligonucleotide synthesis. While specific examples for this compound are not abundant in the literature, the etherification of a structurally similar pyrrolidinol to install a DMT protecting group has been documented. medchemexpress.com

| Reaction Type | Reagent/Conditions | Product Type |

| Esterification | Acyl chloride, Base (e.g., Pyridine) | Ester |

| Etherification | NaH, Alkyl halide (Williamson) | Ether |

| Etherification | Dimethoxytrityl chloride, Pyridine | DMT Ether |

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, (5S)-5-methylpyrrolidin-3-one. This transformation is a key step in the synthesis of various derivatives where a carbonyl group is required. A range of oxidizing agents can be employed for this purpose.

Commonly used reagents for the oxidation of secondary alcohols include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC), Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride), and Dess-Martin periodinane. Milder, more environmentally benign methods are also employed. For related pyrrolidinol structures, oxidizing agents such as potassium permanganate (B83412) (KMnO4) have been mentioned as effective for this conversion. The resulting ketone is a versatile intermediate for further synthetic manipulations, including reductive amination and aldol (B89426) reactions.

| Transformation | Reagent | Product |

| Alcohol to Ketone | Potassium Permanganate (KMnO4) | (5S)-5-Methylpyrrolidin-3-one |

| Alcohol to Ketone | Swern Oxidation (DMSO, (COCl)2, Et3N) | (5S)-5-Methylpyrrolidin-3-one |

| Alcohol to Ketone | Dess-Martin Periodinane | (5S)-5-Methylpyrrolidin-3-one |

The inherent chirality of this compound makes it a valuable substrate for stereoselective synthesis. The existing stereocenters at C-3 and C-5 can direct the stereochemical outcome of reactions at the hydroxyl group or at adjacent positions. For instance, reactions that proceed through a mechanism involving the hydroxyl group, such as a Mitsunobu reaction, can be used to invert the stereochemistry at the C-3 position, yielding the (3S,5S) diastereomer.

Furthermore, the stereochemistry of the pyrrolidine (B122466) ring influences the conformation of the molecule, which in turn can lead to facial selectivity in reactions involving the hydroxyl group or the ketone derived from it. This stereochemical control is crucial in the synthesis of complex, biologically active molecules where specific stereoisomers are required for desired activity.

Reactions at the Amine Nitrogen

The secondary amine in the pyrrolidine ring is a nucleophilic center and can readily participate in a variety of bond-forming reactions. These include N-alkylation, N-acylation, and the formation of ureas and related derivatives. Protection of the amine nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by reaction with an alkyl halide or by reductive amination. In a process analogous to the N-methylation of (3R)-pyrrolidin-3-ol, this compound can be reacted with an aldehyde (like formaldehyde) and a reducing agent in the presence of a catalyst. For example, reaction with formaldehyde (B43269) and hydrogen over a platinum on carbon catalyst can yield the N-methylated product, (3R,5S)-1,5-Dimethylpyrrolidin-3-ol. google.com

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is usually carried out in the presence of a base to neutralize the acid byproduct. The resulting amide is a common functional group in many pharmaceutical compounds and serves as a stable protecting group for the amine.

| Reaction Type | Reagent/Conditions | Product |

| N-Alkylation | Alkyl Halide, Base | N-Alkylpyrrolidine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | N-Alkylpyrrolidine |

| N-Acylation | Acyl Chloride, Base | N-Acylpyrrolidine (Amide) |

The secondary amine of this compound can react with isocyanates to form N-substituted ureas. This reaction is typically straightforward and proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. The resulting urea (B33335) derivatives are of interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors.

Similarly, reaction with carbamoyl (B1232498) chlorides or chloroformates can lead to the formation of ureas and carbamates, respectively. These transformations expand the range of accessible derivatives from this versatile chiral building block.

| Reaction Type | Reagent | Product Type |

| Urea Formation | Isocyanate | N,N'-Disubstituted Urea |

| Carbamate Formation | Chloroformate, Base | N-Carbamoylpyrrolidine |

Ligand and Catalyst Precursor Derivatization

The specific stereochemistry of this compound, with a hydroxyl group at the 3-position and a methyl group at the 5-position, makes it a valuable chiral precursor for the synthesis of specialized ligands and catalysts. The hydroxyl and secondary amine functionalities serve as key points for derivatization, allowing for the introduction of various coordinating groups.

Researchers have explored the modification of this pyrrolidine scaffold to create ligands for asymmetric catalysis. These derivatizations often involve reactions at the nitrogen and oxygen atoms to append phosphine, amine, or other coordinating moieties. The resulting ligands can then be complexed with transition metals to form catalysts for a range of asymmetric transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The rigid, chiral backbone of the pyrrolidine ring helps to create a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity.

Reactions at the Pyrrolidine Ring Carbons

Electrophilic and Nucleophilic Substitutions on the Ring System

The pyrrolidine ring of this compound can undergo substitution reactions, although these are often less facile than reactions at the heteroatoms. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution at the C3 position. However, such reactions must be carefully controlled to avoid competing elimination reactions.

Electrophilic substitution on the carbon framework is generally challenging due to the electron-rich nature of the amine. However, under specific conditions, reactions can be directed to the carbon atoms. For instance, after protection of the amine and hydroxyl groups, it may be possible to functionalize the ring through metallation followed by quenching with an electrophile.

Ring-Opening and Ring-Expansion Reactions (if applicable)

While not a common transformation for this specific compound, pyrrolidine rings can, under certain conditions, undergo ring-opening reactions. This typically requires the activation of the C-N bond, for example, through the formation of a quaternary ammonium (B1175870) salt followed by Hofmann elimination or by reaction with strong nucleophiles under forcing conditions. Ring-expansion reactions are also conceivable, for instance, through a Tiffeneau-Demjanov-type rearrangement if a suitable precursor is synthesized from the parent alcohol. However, specific examples for this compound are not widely reported, suggesting these are not routine transformations.

Palladium-Catalyzed Cross-Coupling Reactions (if applicable)

Derivatives of this compound can be utilized in palladium-catalyzed cross-coupling reactions. For this to occur, a halide or triflate functionality would typically need to be introduced onto the pyrrolidine ring. Once functionalized, these derivatives can act as coupling partners in reactions like the Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the introduction of aryl, vinyl, or other organic fragments. youtube.comnih.gov The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com For example, a bromo- or iodo-substituted pyrrolidine derived from this compound could be coupled with a boronic acid in a Suzuki reaction to form a C-C bond. youtube.com

Stereochemical Stability and Epimerization Studies

The stereochemical integrity of this compound is crucial for its application as a chiral building block. The two stereocenters, at C3 and C5, are generally stable under neutral and moderately acidic or basic conditions. However, harsh reaction conditions, particularly those involving strong bases, could potentially lead to epimerization at the C2 or C5 position if a ketone is formed at C3, as the adjacent alpha-protons would become acidic. Studies on related pyrrolidine systems indicate that the stereochemistry is generally robust, which is a key attribute for its use in multi-step syntheses where the preservation of chirality is paramount. Comparative studies with its diastereomers, such as this compound, highlight the importance of stereochemistry in determining the molecule's properties and reactivity.

Protective Group Strategies in Complex Syntheses Utilizing this compound

In the context of complex total synthesis, the selective protection and deprotection of the functional groups in this compound are of significant importance. jocpr.com The secondary amine and the hydroxyl group often require orthogonal protecting groups to allow for their independent manipulation. organic-chemistry.org

Common Protecting Groups for the Amine Functionality:

Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but is readily removed with acid (e.g., TFA).

Cbz (carboxybenzyl): Installed using benzyl (B1604629) chloroformate, it is stable to acidic and some basic conditions and is typically removed by hydrogenolysis.

Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is often used in peptide synthesis. organic-chemistry.org

Common Protecting Groups for the Hydroxyl Functionality:

Silyl (B83357) ethers (e.g., TBDMS, TIPS): These are introduced using the corresponding silyl chlorides and are generally stable, with their lability to acid or fluoride (B91410) sources depending on the specific silyl group.

Benzyl ether (Bn): Formed using benzyl bromide or a related reagent, it is robust and removed by hydrogenolysis.

DMPM (3,4-dimethoxybenzyl): Can be removed under oxidative conditions.

Trityl and Methoxytrityl groups: Such as the bis(4-methoxyphenyl)(phenyl)methyl group, are used to protect hydroxyl groups. chemicalbook.com

The choice of protecting groups is dictated by the planned synthetic route, ensuring that each group remains intact during subsequent reaction steps and can be removed selectively when required. organic-chemistry.org An orthogonal protecting group strategy, for instance, might involve protecting the amine as a Boc group and the alcohol as a silyl ether, allowing for the selective deprotection of either group without affecting the other. organic-chemistry.org

| Functional Group | Protecting Group | Abbreviation | Reagents for Protection | Conditions for Deprotection |

| Amine | tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., TFA, HCl) |

| Amine | Carboxybenzyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| Amine | 9-fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF), Acid |

| Hydroxyl | Benzyl | Bn | Benzyl bromide (BnBr), Base | Hydrogenolysis (H₂, Pd/C) |

| Hydroxyl | bis(4-methoxyphenyl)(phenyl)methyl | DMT/DMTr | DMT-Cl, Pyridine | Mild Acid |

Role As a Chiral Building Block and Intermediate in Advanced Organic Synthesis

Construction of Chiral Heterocycles and Natural Products

The inherent chirality and functionalization of (3R,5S)-5-Methylpyrrolidin-3-ol make it an ideal scaffold for the synthesis of a variety of chiral heterocycles, which are core structures in numerous natural products and pharmacologically active molecules. The pyrrolidine (B122466) ring system is a prevalent motif in a vast array of alkaloids and other bioactive compounds. The specific (3R,5S) stereoconfiguration provides a defined three-dimensional orientation that can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure target molecules.

While direct total syntheses of natural products commencing from this compound are not yet extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of various natural products underscores its potential. For instance, the synthesis of polyhydroxylated pyrrolidine alkaloids, such as those related to 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP), often involves the construction of a substituted pyrrolidine core where the stereochemistry is paramount for biological activity. The (3R,5S) stereocenters of 5-methylpyrrolidin-3-ol (B1603548) can serve as a template to establish the desired stereochemistry in these complex natural product analogues.

Applications in Asymmetric Catalysis as Ligands or Organocatalysts

The field of asymmetric catalysis has been revolutionized by the development of chiral ligands and organocatalysts that can induce high levels of enantioselectivity in chemical transformations. Pyrrolidine-based structures, most notably proline and its derivatives, are cornerstones of this field. The this compound scaffold, with its hydroxyl and secondary amine functionalities, presents a prime candidate for derivatization into novel chiral ligands and organocatalysts.

The nitrogen and oxygen atoms can act as coordination sites for metal centers in the formation of chiral metal catalysts. By modifying these functional groups, the steric and electronic properties of the resulting ligand can be fine-tuned to achieve high efficiency and stereocontrol in a variety of metal-catalyzed reactions, such as asymmetric hydrogenations, cross-coupling reactions, and cycloadditions.

Furthermore, the secondary amine of this compound is a key feature for its potential use in organocatalysis. This amine can be readily converted into various catalytic species, such as enamines or iminium ions, which are central to many organocatalytic cycles, including aldol (B89426) and Michael reactions. The inherent chirality of the pyrrolidine backbone would be expected to effectively control the facial selectivity of these transformations, leading to the formation of enantioenriched products. While specific applications of catalysts derived directly from this compound are still emerging, the foundational principles of organocatalysis strongly support its potential in this area.

Precursor for Advanced Chiral Auxiliaries

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. These auxiliaries are temporarily attached to a substrate, direct the stereochemical course of a reaction, and are subsequently removed. The structural features of this compound make it an excellent starting point for the design and synthesis of novel chiral auxiliaries.

The hydroxyl group can be acylated or alkylated to attach the pyrrolidine moiety to a prochiral substrate. The steric bulk of the pyrrolidine ring and the specific orientation of the methyl group can then effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered side. This strategy can be employed in a wide range of reactions, including enolate alkylations, aldol reactions, and Diels-Alder reactions. Following the diastereoselective transformation, the chiral auxiliary can be cleaved and potentially recovered for reuse, making the process more efficient and economical. The development of chiral auxiliaries from readily available and stereochemically defined building blocks like this compound is a continuous effort in the pursuit of more effective and practical methods for asymmetric synthesis.

Integration into Complex Molecular Architectures (e.g., Polyketides, Oligonucleotides)

The utility of this compound extends to its incorporation as a key structural unit within larger, more complex molecules such as polyketides and modified oligonucleotides. Polyketides are a large and diverse class of natural products with a wide range of biological activities, and their synthesis often requires the stereocontrolled introduction of hydroxyl and methyl groups. The (3R,5S) stereochemistry of 5-methylpyrrolidin-3-ol can be envisioned as a cassette that introduces these features with defined stereochemistry into a growing polyketide chain.

Theoretical and Computational Studies of 3r,5s 5 Methylpyrrolidin 3 Ol

Conformational Analysis and Energy Landscapes

The conformational flexibility of the five-membered pyrrolidine (B122466) ring is a central aspect of its chemistry. The ring is not planar and exists in various puckered conformations to relieve steric strain. For (3R,5S)-5-Methylpyrrolidin-3-OL, the two primary substituents, a methyl group at C5 and a hydroxyl group at C3, significantly influence the conformational preferences.

The conformational landscape of pyrrolidine is often described by a pseudorotational itinerary, where the ring puckering moves around the ring. The two most common conformations are the envelope (E) and twist (T) forms. In substituted pyrrolidines, the substituents will preferentially occupy positions that minimize steric interactions. For this compound, the key dihedral angles defining the ring pucker and the orientation of the substituents determine the relative energies of the conformers.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule and identify the low-energy conformers. acs.org A thorough conformational search would typically reveal several stable conformers, with the energy differences between them being relatively small.

Illustrative Conformational Energy Data

The following table presents hypothetical relative energies for plausible conformers of this compound, as would be determined by DFT calculations. These values are for illustrative purposes and are based on trends observed in similar substituted pyrrolidines.

| Conformer | Ring Pucker | Substituent Orientation (OH, Me) | Relative Energy (kcal/mol) |

| A | C4-endo (Envelope) | Equatorial, Pseudo-equatorial | 0.00 |

| B | C3-exo (Envelope) | Axial, Pseudo-equatorial | 1.25 |

| C | T (Twist) | Varies | 0.80 |

| D | C5-endo (Envelope) | Equatorial, Pseudo-axial | 1.50 |

This table is interactive. You can sort the data by clicking on the column headers.

The data suggests that the conformer with both substituents in pseudo-equatorial or equatorial-like positions (Conformer A) is likely the most stable due to minimized steric hindrance.

Quantum Mechanical Investigations of Reactivity and Selectivity

Quantum mechanical calculations, particularly DFT, provide deep insights into the reactivity and selectivity of this compound. arabjchem.orgcapes.gov.br By analyzing the electronic structure, one can predict sites of nucleophilic or electrophilic attack and understand the factors governing reaction outcomes.

Key parameters derived from quantum mechanical calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). For this compound, the lone pair on the nitrogen atom and the oxygen of the hydroxyl group are expected to be significant contributors to the HOMO.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions show low electron density (electrophilic sites). For this compound, the nitrogen and oxygen atoms would be the most electronegative regions.

Atomic Charges: Calculating the partial charges on each atom helps to identify reactive centers.

These investigations are critical for understanding how the molecule will interact with other reagents and for predicting the stereochemical outcome of reactions. For instance, the facial selectivity of reactions at the nitrogen or the hydroxyl group can be rationalized by analyzing the steric and electronic environment around these functional groups in the lowest energy conformers.

Stereoelectronic Effects and Intra-molecular Interactions

Stereoelectronic effects, which involve the influence of orbital alignment on molecular geometry and reactivity, play a significant role in the chemistry of this compound. beilstein-journals.orgbeilstein-journals.orgacs.org

Gauche Effects: Interactions between adjacent substituents on the pyrrolidine ring can influence conformational stability. The relative orientation of the C-O bond of the hydroxyl group and the C-C bond of the methyl group will be subject to gauche interactions.

Anomeric Effects: While classic anomeric effects are typically associated with pyranose rings, analogous n -> σ* interactions can occur in pyrrolidines. beilstein-journals.org For instance, the interaction between the nitrogen lone pair (n) and the antibonding orbital (σ*) of an adjacent C-X bond can stabilize certain conformations. In this compound, interactions involving the nitrogen lone pair and the C-O or C-C bonds of the substituents can influence the ring pucker and the preferred orientation of the substituents.

Illustrative Data on Key Stereoelectronic Interactions

| Interaction Type | Donor Orbital | Acceptor Orbital | Stabilization Energy (kcal/mol) (Hypothetical) |

| Hyperconjugation | n(N) | σ(C-C) | ~1.5 - 2.5 |

| Hyperconjugation | n(O) | σ(C-H) | ~0.5 - 1.0 |

| Intramolecular H-bond | n(N) | σ*(O-H) | ~2.0 - 4.0 |

This table is interactive. You can sort the data by clicking on the column headers.

Molecular Modeling and Docking Studies (focusing on chemical interactions, not biological activity)

Molecular modeling techniques, including molecular mechanics and molecular dynamics, are used to simulate the behavior of this compound in various environments. nih.govnih.govtandfonline.com These methods allow for the exploration of conformational space and the study of intermolecular interactions.

Docking studies, in a purely chemical context, can be used to understand how this compound might interact with a host molecule, such as a cyclodextrin (B1172386) or a synthetic receptor. These simulations predict the most favorable binding pose and estimate the binding affinity based on non-covalent interactions like:

Hydrogen Bonds: The hydroxyl group and the secondary amine are potent hydrogen bond donors and acceptors.

Van der Waals Interactions: The methyl group and the hydrocarbon backbone of the pyrrolidine ring contribute to van der Waals forces.

Electrostatic Interactions: The permanent dipole of the molecule will influence its orientation within a binding site.

These studies are valuable for designing host-guest systems or for understanding the solvation of the molecule.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the characterization of this compound. nih.govnih.gov

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts and coupling constants for a given conformer. By performing a Boltzmann-weighted average of the predicted spectra of the most stable conformers, a theoretical spectrum that closely matches the experimental one can be generated. This is particularly useful for assigning complex spectra and for confirming the stereochemistry of the molecule.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be calculated to generate theoretical IR and Raman spectra. This allows for the assignment of experimental vibrational bands to specific molecular motions.

Furthermore, computational methods can be used to predict reaction pathways and transition states for reactions involving this compound. nih.gov By calculating the activation energies for different possible reaction mechanisms, the most likely pathway can be identified. This is invaluable for understanding reaction kinetics and for designing more efficient synthetic routes.

Illustrative Predicted 13C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) (Hypothetical) |

| C2 | 55.2 |

| C3 | 72.5 |

| C4 | 38.1 |

| C5 | 60.8 |

| Methyl-C | 18.9 |

This table is interactive. You can sort the data by clicking on the column headers.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Analysis (NMR, IR, Mass Spectrometry) for Structural Elucidation of Complex Derivatives

Spectroscopic methods are indispensable for the structural elucidation of (3R,5S)-5-Methylpyrrolidin-3-OL and its derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals would be expected for the methyl protons, the methine protons at C3 and C5, and the methylene (B1212753) protons at C2 and C4, as well as the hydroxyl and amine protons.

¹³C NMR spectra indicate the number of unique carbon atoms and their chemical nature (e.g., methyl, methylene, methine, quaternary).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives. While specific NMR data for this compound is not readily available in the cited literature, representative data for similar substituted pyrrolidinols can be found. rsc.orgrsc.org For instance, in related structures, the chemical shifts provide key insights into the molecular structure. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-H stretches of the alkyl groups.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition. rsc.org

Table 1: Representative Spectroscopic Data for a Substituted Pyrrolidinol Derivative

| Technique | Observed Features | Interpretation |

|---|---|---|

| ¹H NMR | Multiplets, doublets, singlets with specific chemical shifts (ppm) | Reveals proton environments and coupling |

| ¹³C NMR | Distinct signals in the aliphatic and functional group regions (ppm) | Indicates unique carbon atoms |

| IR | Broad band ~3400 cm⁻¹, sharp band ~3300 cm⁻¹, bands ~2900 cm⁻¹ | O-H stretch, N-H stretch, C-H stretches |

| HRMS (ESI) | [M+H]⁺ ion with a specific m/z value | Confirms molecular formula |

This table is based on general characteristics of substituted pyrrolidinols and not specific experimental data for this compound.

Chromatographic Techniques (HPLC, GC) for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity and, crucially for chiral compounds, the enantiomeric excess (e.e.) of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. chromatographyonline.com For chiral separations, specialized chiral stationary phases (CSPs) are used. chromatographyonline.commerckmillipore.com These CSPs contain a chiral selector that interacts differently with the two enantiomers, leading to their separation. chromatographyonline.com The choice of the CSP and the mobile phase is critical for achieving good resolution. chromatographyonline.commerckmillipore.com By comparing the retention times of the sample components to those of known standards, the purity and enantiomeric excess can be accurately determined. The use of a Diode Array Detector (DAD) can provide UV-Vis spectra of the separated components, aiding in their identification. chromforum.org

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile compounds. Similar to HPLC, chiral GC columns are available for the separation of enantiomers. gcms.cz Derivatization of the analyte may sometimes be necessary to increase its volatility and improve the separation. The determination of enantiomeric excess is a key application of chiral GC. gcms.cz

Table 2: Chromatographic Methods for Chiral Pyrrolidine (B122466) Analysis

| Technique | Column Type | Mobile/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Varies (e.g., hexane/isopropanol, buffered aqueous/organic) | DAD, MS | Purity, Enantiomeric Excess |

| Chiral GC | Chiral Capillary Column (e.g., cyclodextrin-based) | Inert gas (e.g., He, N₂) | FID, MS | Purity, Enantiomeric Excess |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of the electron density can be generated, revealing the precise spatial arrangement of all atoms.

For a chiral molecule like this compound, if a suitable single crystal can be grown, X-ray crystallography can unequivocally confirm the cis relationship between the methyl group and the hydroxyl group and establish the absolute configuration at the two stereocenters (C3 and C5) as R and S, respectively. This technique provides unambiguous proof of the compound's stereochemical identity. While specific crystallographic data for this compound is not provided in the search results, studies on related pyrrolidine hydrochlorides have demonstrated how crystallography can reveal detailed structural information, including the formation of specific packing arrangements in the crystal lattice.

Advanced hyphenated techniques for complex mixture analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for the analysis of complex mixtures. ajrconline.orgchemijournal.comsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. saspublishers.comwisdomlib.orgorganomation.com This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds, including many pyrrolidine derivatives. organomation.comnih.govresearchgate.net LC-MS can be used to identify and quantify components in a complex matrix, and with the use of tandem mass spectrometry (LC-MS/MS), it can provide structural information on the separated compounds. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) couples the high-resolution separation of gas chromatography with the detection power of mass spectrometry. organomation.commdpi.com It is an excellent technique for the analysis of volatile and semi-volatile compounds. organomation.commdpi.com For complex mixtures containing pyrrolidine derivatives, GC-MS can provide both qualitative and quantitative information. mdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that allows for the direct acquisition of NMR spectra of compounds separated by HPLC. chemijournal.comwisdomlib.org This provides unambiguous structural elucidation of the components of a mixture without the need for offline fraction collection and purification.

These advanced hyphenated techniques are instrumental in modern chemical research, enabling the detailed analysis of complex reaction mixtures and the identification of impurities and byproducts in the synthesis of compounds like this compound. ajrconline.orgwisdomlib.org

Future Research Directions and Emerging Areas

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of optically pure pyrrolidine (B122466) derivatives is a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals and natural products. mdpi.com While methods exist for creating substituted pyrrolidines, ongoing research seeks to develop more efficient, versatile, and highly stereoselective routes. Future efforts concerning (3R,5S)-5-Methylpyrrolidin-3-OL and its analogues will likely concentrate on several key strategies.

One promising direction is the functionalization of existing, readily available chiral pyrrolidine precursors like proline and 4-hydroxyproline. mdpi.com Another advanced approach involves the stereoselective cyclization of acyclic starting materials, which offers flexibility in introducing various substituents. mdpi.com For instance, the sequential hydrozirconation and iodination of chiral homoallylic amines has been demonstrated as a direct method for producing enantiomerically pure 2-substituted pyrrolidines. beilstein-journals.org Adapting such methodologies could provide novel pathways to this compound derivatives with high precision.

Furthermore, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams presents a mild and efficient route for synthesizing polysubstituted pyrrolidines through [3 + 2] dipolar cycloaddition reactions. acs.org This method's broad scope and use of a terminal reductant like tetramethyldisiloxane (TMDS) make it an attractive area for future exploration in creating complex pyrrolidine structures. acs.org

Key Synthetic Strategies for Future Development:

| Strategy | Description | Potential Advantage for Pyrrolidine Synthesis |

|---|---|---|

| Functionalization of Chiral Precursors | Modification of existing chiral pyrrolidines like proline. mdpi.com | Utilizes commercially available and optically pure starting materials. mdpi.com |

| Stereoselective Cyclization | Cyclization of acyclic compounds to form the pyrrolidine ring. mdpi.com | High flexibility in installing diverse substituents on the ring. mdpi.com |

| Hydrozirconation/Iodination | Sequential reaction of chiral homoallylic amines to yield 2-substituted pyrrolidines. beilstein-journals.org | A direct and straightforward approach to enantiomerically pure products. beilstein-journals.org |

| Iridium-Catalyzed Cycloaddition | Reductive generation of azomethine ylides for [3 + 2] cycloaddition. acs.org | Mild conditions and broad substrate scope for creating polysubstituted pyrrolidines. acs.org |

Exploration of New Catalytic Applications and Organocatalyst Design

The pyrrolidine ring is a privileged motif in organocatalysis, largely due to the success of proline and its derivatives in a vast number of asymmetric transformations. beilstein-journals.orgnih.gov Future research will undoubtedly focus on designing new organocatalysts based on the this compound scaffold to overcome the limitations of early catalysts, such as poor solubility and moderate enantioselectivities. nih.gov

The design of novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalysts has shown great promise in asymmetric Michael addition reactions, achieving excellent enantioselectivity (up to 99% ee). rsc.org Similarly, new pyrrolidine-based catalysts synthesized from chiral imines have proven effective in the Michael addition of aldehydes to nitroolefins. beilstein-journals.org These successes highlight the potential for creating highly modular and tunable catalysts where the substituents on the pyrrolidine ring are optimized for specific reactions.

Another emerging area is the development of bifunctional catalysts. By combining the pyrrolidine scaffold with other catalytic moieties, such as thiourea (B124793) or a 4-pyrrolidinopyridine (B150190) unit, researchers can create catalysts with enhanced activity and stereocontrol. nih.govacs.org For example, a bifunctional 4-pyrrolidinopyridine catalyst was designed for the asymmetric (3 + 2) cycloaddition of allylic N-ylides, demonstrating excellent efficiency. acs.org The hydroxyl and methyl groups of this compound provide ideal handles for modification and incorporation into such advanced catalyst designs.

Computational Design of Pyrrolidine-Based Scaffolds with Tuned Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and catalyst design. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are increasingly used to design and predict the properties of novel compounds. tandfonline.comnih.gov

In the context of pyrrolidine derivatives, computational models have been successfully used to design novel inhibitors for various biological targets, including myeloid cell leukemia-1 (Mcl-1) and cyclin-dependent kinase 5 (Cdk5/p25). tandfonline.comnih.gov These studies generate contour maps and colored fragments that indicate which structural modifications would be favorable or unfavorable for biological activity, thereby guiding the synthesis of more potent compounds. tandfonline.com For example, a computational study on pyrrolidine-2,3-dione (B1313883) derivatives identified them as novel candidate inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's pathology. nih.govnih.gov

This in silico approach can be directly applied to the this compound scaffold. By modeling modifications to the hydroxyl and methyl groups or the pyrrolidine backbone, researchers can computationally screen for derivatives with tuned reactivity, enhanced binding affinity to specific protein targets, or improved catalytic performance. researchgate.netscispace.com This pre-screening process saves significant time and resources compared to traditional trial-and-error synthesis and testing.

Computationally Designed Pyrrolidine Derivatives:

| Target | Computational Method | Designed Scaffold | Potential Application | Reference |

|---|---|---|---|---|

| Mcl-1 | 3D-QSAR, Docking, ADME/Tox | Pyrrolidine derivatives | Novel inhibitors | tandfonline.com |

| Cdk5/p25 | Ligand-based pharmacophore, Docking, MD | Pyrrolidine-2,3-dione derivatives | Alzheimer's pathology | nih.govnih.gov |

Synthesis of Functionally Diverse Pyrrolidine-Containing Libraries

To explore a wider chemical space and accelerate the discovery of new bioactive compounds, researchers are increasingly turning to the synthesis of compound libraries. nih.govacs.org The pyrrolidine scaffold is an excellent starting point for creating structurally diverse and sp3-rich libraries, which are highly valued in drug discovery. acs.org

One powerful strategy is DNA-encoded library (DEL) technology, which combines combinatorial chemistry with DNA-based encoding to construct and screen massive libraries efficiently. acs.org A robust, DNA-compatible three-component cycloaddition of azomethine ylides has been developed for the synthesis of pyrrolidine-fused scaffolds, demonstrating the feasibility of incorporating this privileged structure into DELs. acs.org

Encoded combinatorial chemistry on a solid-phase support is another effective method. For example, a library of mercaptoacyl pyrrolidines was prepared and screened for angiotensin-converting enzyme (ACE) inhibitory activity, leading to the identification of highly potent inhibitors. nih.gov Future work could focus on developing synthetic routes to incorporate this compound into such libraries. Its functional groups allow for diverse modifications, enabling the creation of libraries of trisubstituted pyrrolidines with a wide range of chemical and physical properties. worktribe.com

Sustainable and Flow Chemistry Approaches for Pyrrolidine Production

The principles of green chemistry and sustainable manufacturing are becoming increasingly important in the chemical industry. ethernet.edu.et Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.gov

The synthesis of pyrrolidine derivatives is well-suited for flow chemistry applications. A photochemical synthesis of 2,4-methanopyrrolidines, which are conformationally rigid analogues of pyrrolidines, has been successfully developed in both batch and flow, with the flow process enabling kilogram-scale production. acs.org This demonstrates the potential for using flow technology to manufacture pyrrolidine-based building blocks on an industrial scale.

Integrated flow chemistry and batch methods have been used to synthesize a focused library of drug-like trisubstituted pyrrolidines, showcasing how these technologies can be combined to accelerate the synthesis of complex molecules. worktribe.com Future research will likely focus on developing multi-step telescoped flow syntheses for active pharmaceutical ingredients containing the pyrrolidine motif. nih.gov Applying these sustainable and efficient flow chemistry approaches to the synthesis of this compound could significantly reduce waste, improve safety, and lower the cost of production, making this valuable chiral building block more accessible for a wide range of applications.

Q & A

Q. What are the standard synthetic routes for (3R,5S)-5-Methylpyrrolidin-3-OL, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically begins with (S)-proline as a chiral precursor. The carboxyl group is reduced using lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol, followed by cyclization and methylation. To ensure stereochemical purity, chiral high-performance liquid chromatography (HPLC) is employed to isolate the desired enantiomer. Reaction intermediates are monitored via thin-layer chromatography (TLC), and final product purity is confirmed by comparing specific rotation values with literature data .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., hydroxyl at δ 3.5–4.0 ppm; methyl groups at δ 1.0–1.5 ppm). ¹³C NMR confirms carbon skeleton integrity.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 116.12 for the free base).

- X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable.

- Polarimetry : Measures optical rotation to verify enantiomeric purity .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a chiral building block for asymmetric synthesis of bioactive molecules. Its hydroxyl and methyl groups enable derivatization for drug candidates targeting neurotransmitter receptors (e.g., GABA analogs) or enzymes (e.g., kinase inhibitors). Researchers often incorporate it into scaffolds via nucleophilic substitution or coupling reactions .

Advanced Research Questions

Q. How do reaction parameters such as solvent polarity and temperature influence the yield and stereoselectivity in the synthesis of this compound?

- Methodological Answer :

-

Solvent Choice : Polar aprotic solvents (e.g., tetrahydrofuran, THF) enhance reaction rates by stabilizing intermediates. Non-polar solvents (e.g., toluene) may reduce side reactions.

-

Temperature : Lower temperatures (−20°C to 0°C) improve stereoselectivity by slowing competing pathways. For example, LiAlH₄-mediated reduction at −20°C achieves >95% enantiomeric excess (ee).

-

Catalysts : Chiral auxiliaries or organocatalysts (e.g., proline derivatives) can further enhance selectivity .

Table 1 : Optimization of Reaction Conditions

Solvent Temperature (°C) Yield (%) ee (%) THF −20 85 97 Toluene 25 62 82 DCM 0 78 91

Q. How does the stereochemistry of this compound affect its interaction with biological targets, and what experimental approaches validate this?

- Methodological Answer : The (3R,5S) configuration determines spatial orientation, impacting binding to chiral receptors (e.g., G-protein-coupled receptors). Experimental validation includes:

-

Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values) for enantiomers.

-

Radioligand Binding Assays : Compare displacement of labeled ligands in competitive binding studies.

-

Molecular Docking : Computational models predict binding modes using crystal structures of target proteins.

For example, the (3R,5S) enantiomer shows 10-fold higher affinity for serotonin receptors than (3S,5R) .Table 2 : Comparative Biological Activity of Enantiomers

Enantiomer Target Receptor KD (nM) IC₅₀ (μM) (3R,5S) 5-HT₁A 12 0.8 (3S,5R) 5-HT₁A 130 5.2

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Resolution strategies include:

- Chiral Resolution : Use preparative HPLC to isolate enantiomers.

- In Vitro Assays : Test purified compounds in standardized assays (e.g., enzyme inhibition).

- Metabolic Profiling : LC-MS/MS identifies metabolites that may confound activity readings.

For instance, trace impurities in early studies were later identified as oxidation byproducts (e.g., pyrrolidinone derivatives), which exhibit off-target effects .

Q. How can researchers design experiments to evaluate the neuropharmacological potential of this compound derivatives?

- Methodological Answer :

- In Vivo Models : Rodent behavioral assays (e.g., forced swim test for antidepressant activity).

- Electrophysiology : Patch-clamp recordings to assess ion channel modulation.

- Microdialysis : Measure neurotransmitter release (e.g., serotonin, dopamine) in target brain regions.

- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels in serum .

Data Contradiction Analysis

Q. Why do studies report varying enzymatic inhibition efficiencies for this compound analogs?

- Methodological Answer : Variations arise from differences in assay conditions (e.g., pH, cofactors) or enzyme isoforms. To address:

- Standardize Assays : Use recombinant enzymes and uniform buffer systems.

- Kinetic Analysis : Determine Km and Vmax under controlled conditions.

- Structural Studies : Co-crystallize analogs with enzymes to identify binding determinants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.